![molecular formula C10H15NO8P2 B12528034 4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid CAS No. 769138-35-4](/img/structure/B12528034.png)
4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid is a compound that features both phosphonic and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with formaldehyde and phosphorous acid. The reaction is carried out under acidic conditions to facilitate the formation of the bis(phosphonomethyl)amino group .
Industrial Production Methods
The scalability of the reaction is achieved by optimizing the reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted benzoic acid derivatives .
Scientific Research Applications
4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid exerts its effects involves its interaction with metal ions and enzymes. The phosphonic acid groups can chelate metal ions, forming stable complexes that can inhibit enzyme activity or alter metal ion availability in biological systems . The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-{[Bis(phosphonomethyl)amino]methyl}benzene-sulfonic acid: This compound bears both phosphonic and sulfonic acid groups and is used in the synthesis of coordination polymers.
N,N-bis(phosphonomethyl)aminoacetic acid: Similar to 4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid, this compound has phosphonic acid groups and is used in similar applications.
Uniqueness
This compound is unique due to its combination of phosphonic and carboxylic acid groups, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks .
Properties
CAS No. |
769138-35-4 |
|---|---|
Molecular Formula |
C10H15NO8P2 |
Molecular Weight |
339.18 g/mol |
IUPAC Name |
4-[[bis(phosphonomethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C10H15NO8P2/c12-10(13)9-3-1-8(2-4-9)5-11(6-20(14,15)16)7-21(17,18)19/h1-4H,5-7H2,(H,12,13)(H2,14,15,16)(H2,17,18,19) |
InChI Key |
ZRWLBBANJLHZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CP(=O)(O)O)CP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate](/img/structure/B12527957.png)
![[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile](/img/structure/B12527958.png)
![L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl-](/img/structure/B12527959.png)
![N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527965.png)
![L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide](/img/structure/B12527966.png)
![1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12527967.png)
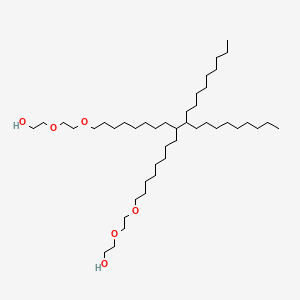
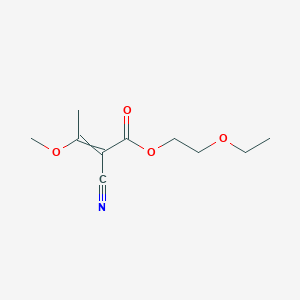
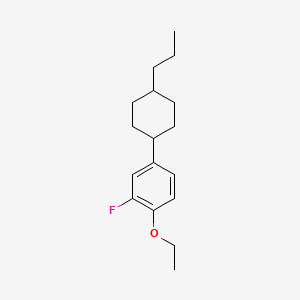
![2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline]](/img/structure/B12527987.png)
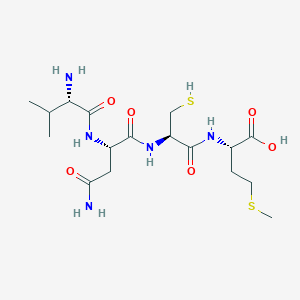
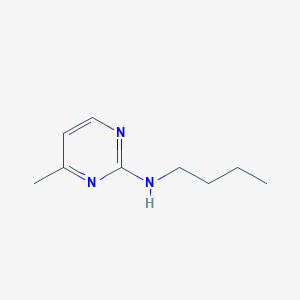
![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)
![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)
